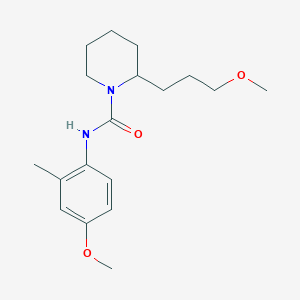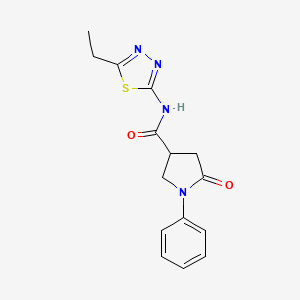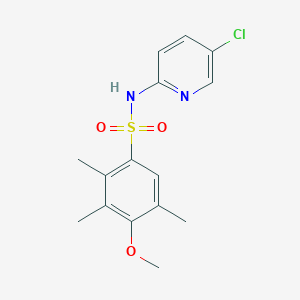![molecular formula C24H29N5O2 B5425186 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5425186.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the condensation of a β-diketone with hydrazine to form the pyrazole ring.
Substitution Reactions: The phenyl and dimethyl groups are introduced through electrophilic aromatic substitution reactions.
Acylation: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Piperazine Derivative Formation: The final step involves the reaction of the pyrazole derivative with 4-(2-methylphenyl)piperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Formation of oxo-derivatives and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
科学的研究の応用
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antipyretic agent.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Biochemistry: It is used to study enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors to elicit cellular responses, influencing physiological processes.
類似化合物との比較
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Uniqueness
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is unique due to the presence of the 2-methylphenyl group on the piperazine ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in biological activity, making it a compound of interest for further research and development.
特性
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-18-9-7-8-12-21(18)28-15-13-27(14-16-28)17-22(30)25-23-19(2)26(3)29(24(23)31)20-10-5-4-6-11-20/h4-12H,13-17H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJPVRFAQSLPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5425109.png)
![8-Methyl-11-(3-methylphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5425119.png)
![3-ethyl-2-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B5425123.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B5425129.png)
![N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B5425133.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5425149.png)
![N-methyl-3-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5425154.png)
![(E)-3-(3,4-DIMETHOXYPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE](/img/structure/B5425171.png)
![N-(2-(4-bromophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5425172.png)
![N-(furan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride](/img/structure/B5425177.png)
![(5Z)-3-cyclohexyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5425198.png)
